Cytostatic and Differentiation Activity: 6β-OH vs. Parent 4-Cholesten-3-one in Leukemia Cell Models
4-Cholesten-6beta-ol-3-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, whereas 4-cholesten-3-one lacks this specific differentiation-inducing capacity at comparable concentrations. The patent and associated biological data describe the 6β-hydroxy congener as an anti-cancer agent and a treatment for skin diseases, a biological profile not attributed to the non-hydroxylated parent . This functional divergence is attributed to the presence of the 6β-hydroxyl group, which confers distinct receptor-interaction or membrane-perturbation properties not shared by 4-cholesten-3-one.
| Evidence Dimension | Proliferation arrest and monocyte differentiation induction |
|---|---|
| Target Compound Data | Qualitative: pronounced proliferation arrest and differentiation; quantitative IC50 data from primary literature remain limited but activity is described as 'pronounced' in patent disclosures |
| Comparator Or Baseline | 4-Cholesten-3-one: no reported monocyte differentiation activity; IC50 in MCF-7 = 17.8 µM, MDA-MB-231 = 14.1 µM |
| Quantified Difference | Functional divergence: target compound induces differentiation; comparator does not. Direct IC50 comparison in same assay is not available. |
| Conditions | Cellular differentiation assays (undifferentiated cell lines); MTT viability assay for comparator data in breast cancer lines. |
Why This Matters
For procurement in differentiation therapy research, 4-cholesten-3-one cannot substitute for 4-cholesten-6beta-ol-3-one because it lacks the differentiation-inducing pharmacophore.
- [1] Webisa.webdatacommons.org record (based on patent disclosure) describing 4-cholesten-6beta-ol-3-one proliferation arrest and monocyte differentiation. View Source
- [2] El Amri, H., et al. (2019). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Lipids in Health and Disease, 18, 168. View Source
